molecular formula C17H19ClN4O4S B2674098 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one CAS No. 2380191-20-6

6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one

货号 B2674098
CAS 编号: 2380191-20-6
分子量: 410.87
InChI 键: SIARCHDRVSFHGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one, also known as AZD6738, is a small molecule inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a protein kinase that plays a crucial role in the DNA damage response pathway, which is activated when DNA is damaged by various agents, including radiation and chemotherapeutic drugs. AZD6738 has been studied extensively for its potential application in cancer treatment, as it has been shown to enhance the efficacy of DNA-damaging agents in preclinical studies.

作用机制

6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one is a selective inhibitor of ATR, which prevents the activation of the DNA damage response pathway. When DNA is damaged, ATR is activated and phosphorylates a number of downstream targets, including checkpoint kinase 1 (CHK1), which in turn activates cell cycle checkpoints and DNA repair mechanisms. Inhibition of ATR prevents the activation of CHK1 and other downstream targets, leading to cell death in cancer cells that are reliant on the DNA damage response pathway for survival.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been shown to enhance the efficacy of DNA-damaging agents in preclinical studies. In vitro studies have demonstrated that 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one enhances the cytotoxicity of ionizing radiation and several chemotherapeutic drugs, including gemcitabine, cisplatin, and topotecan. In vivo studies have also shown that 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one enhances the antitumor activity of these agents in mouse models of cancer.

实验室实验的优点和局限性

One advantage of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one is its selective inhibition of ATR, which makes it a promising target for cancer therapy. However, one limitation is that it may not be effective in all types of cancer. Additionally, the efficacy of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one may be limited by the development of resistance, which has been observed in some preclinical studies.

未来方向

There are several future directions for the study of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one. One potential application is in combination with immunotherapy, as ATR inhibition has been shown to enhance the antitumor immune response in preclinical studies. Additionally, the development of biomarkers to identify patients who are most likely to benefit from 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one could improve its clinical efficacy. Finally, the development of more potent and selective ATR inhibitors could further improve the therapeutic potential of this class of drugs.

合成方法

The synthesis of 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been described in several publications. In brief, the synthesis involves the reaction of 4-chlorophenylhydrazine with ethyl 2-(bromomethyl)acrylate to form the intermediate 4-chlorophenylhydrazine diethyl (2-methyl-2-propenyl)phosphonate. This intermediate is then reacted with 2-(methylsulfonyl)ethanol and morpholine to form the final product, 6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one.

科学研究应用

6-(4-Chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one has been extensively studied for its potential application in cancer treatment. ATR is a key regulator of the DNA damage response pathway, which is activated when DNA is damaged by various agents, including radiation and chemotherapeutic drugs. Inhibition of ATR has been shown to enhance the efficacy of DNA-damaging agents in preclinical studies, making it a promising target for cancer therapy.

属性

IUPAC Name

6-(4-chlorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c18-14-3-1-13(2-4-14)16-5-6-17(23)22(19-16)15-11-21(12-15)27(24,25)20-7-9-26-10-8-20/h1-6,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIARCHDRVSFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。